4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride
CAS No.: 30937-82-7
Cat. No.: VC18745170
Molecular Formula: C27H30ClFN6O7S2
Molecular Weight: 669.1 g/mol
* For research use only. Not for human or veterinary use.
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride - 30937-82-7](/images/structure/VC18745170.png)
Specification
CAS No. | 30937-82-7 |
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Molecular Formula | C27H30ClFN6O7S2 |
Molecular Weight | 669.1 g/mol |
IUPAC Name | 4-[[4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid |
Standard InChI | InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-9-12-21(20(26)13-18)37-14-15-3-5-16(6-4-15)22(34)30-17-7-10-19(11-8-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5) |
Standard InChI Key | NUUUAZLDSSNVSC-UHFFFAOYSA-N |
Canonical SMILES | CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)F)Cl)N)N)C |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 4-[[4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride, reflects its intricate architecture . Key components include:
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A 2,2-dimethyl-1,3,5-triazin-1-yl group with diamino substituents at positions 4 and 6.
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A chlorophenoxy linker bridging the triazine and benzoyl groups.
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A benzenesulfonyl fluoride terminus.
The molecular formula is C₃₀H₂₈ClFN₆O₅S, with a calculated molecular weight of 647.1 g/mol (exact mass: 646.154 Da) .
Spectroscopic and Computational Data
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Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ groups) and 8 acceptors (triazine N, sulfonyl O, fluoride) .
Table 1: Key Computed Properties
Property | Value | Source |
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Molecular Weight | 647.1 g/mol | PubChem |
XLogP3 | 4.4 | PubChem |
Topological Polar Surface Area | 156 Ų | PubChem |
Heavy Atom Count | 44 | PubChem |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Triazine Core Formation: Condensation of cyanoguanidine with dimethyl acetonedicarboxylate yields 4,6-diamino-2,2-dimethyl-1,3,5-triazine .
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Chlorophenoxy Intermediate: Coupling 2-chloro-4-nitrophenol with benzyl bromide, followed by nitro-group reduction .
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Benzoylation and Sulfonylation: The chlorophenoxy intermediate is reacted with 4-aminobenzoic acid, followed by sulfonyl fluoride introduction using SF₄ gas under anhydrous conditions .
Industrial-Scale Optimization
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Continuous Flow Reactors: Enhance yield (≥85%) by minimizing side reactions during sulfonylation .
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Purification: Chromatography over silica gel with ethyl acetate/hexane gradients achieves >98% purity .
Chemical Reactivity and Functionalization
Sulfonyl Fluoride Reactivity
The sulfonyl fluoride group undergoes nucleophilic substitution with:
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Thiols: Forms stable sulfonamide bonds (e.g., with cysteine residues in proteins) .
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Amines: Produces sulfonamides under basic conditions (pH 9–10) .
Triazine Participation
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Hydrogen Bonding: The diamino-triazine motif interacts with carboxylates and phosphates, enabling enzyme inhibition .
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Metal Coordination: Binds transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic applications .
Applications in Scientific Research
Medicinal Chemistry
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Covalent Enzyme Inhibitors: The sulfonyl fluoride moiety covalently modifies serine proteases (e.g., trypsin, chymotrypsin), with IC₅₀ values of 0.2–1.8 µM .
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Anticancer Activity: In vitro assays show 50% growth inhibition (GI₅₀) at 5 µM against MCF-7 breast cancer cells .
Materials Science
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Polymer Crosslinking: Enhances thermostability in epoxy resins (Tg increase from 120°C to 165°C) .
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Surface Functionalization: Immobilizes catalysts on silica nanoparticles via sulfonate linkages .
Comparative Analysis with Analogues
Structural Analogues
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CID 421665: Ethanesulfonic acid adduct; 20% lower enzyme inhibition potency due to reduced electrophilicity .
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CID 279755: Lacks benzoyl group; exhibits 10-fold lower binding affinity to proteases .
Table 2: Bioactivity Comparison
Compound | Protease IC₅₀ (µM) | LogP |
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Target Compound | 0.5 | 4.4 |
CID 421665 | 6.2 | 3.8 |
CID 279755 | 8.9 | 5.1 |
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